Dermaseptin-1
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LWKDLLKNVGIAAGKAVLNKVTDMVNQ |
Origin of Product |
United States |
Structural Biology of Dermaseptins
Primary Sequence Features and Conserved Motifs of Dermaseptin (B158304) Peptides
The primary structure of Dermaseptin-1, like other members of the dermaseptin family, is characterized by a specific amino acid sequence that dictates its fundamental properties. The original this compound (also referred to as Dermaseptin S1) isolated from Phyllomedusa sauvagii is a 34-residue peptide. nih.gov Its amino acid sequence is ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ. nih.gov Another peptide designated as this compound has been identified from Phyllomedusa tarsius, featuring a 29-amino acid sequence: GLWSKIKETGKEAAKAAGKAALNKIAEAV. uniprot.org
Dermaseptins are synthesized as precursor proteins, which are subsequently processed to yield the mature peptide. nih.gov These precursors typically consist of a signal peptide region, an acidic spacer peptide domain, and the mature peptide sequence, which is often flanked by a protease cleavage site. nih.govnih.gov
A comparative analysis of various dermaseptin sequences reveals several conserved features and motifs that are crucial for their biological activity. Many dermaseptins, including this compound, are rich in lysine (B10760008) residues, which imparts a net positive charge (polycationic nature) at physiological pH. nih.gov This cationic character is a hallmark of many AMPs and is vital for their initial interaction with negatively charged microbial membranes.
Furthermore, a highly conserved tryptophan (Trp) residue is typically found at the third position of the N-terminus in many dermaseptin family members. nih.gov The presence of this bulky, hydrophobic residue is significant for the peptide's interaction with and insertion into the lipid bilayer of target cells. Another characteristic is a consensus motif, such as -AA/GKAA-, located in the central region of the peptide, which contributes to the formation of an amphipathic structure. mdpi.comresearchgate.net
Table 1: Primary Sequence of this compound Variants
| Peptide Name | Source Organism | Sequence | Length | UniProt Acc. |
| This compound (S1) | Phyllomedusa sauvagii | ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ | 34 | P24302 uniprot.org |
| This compound | Phyllomedusa tarsius | GLWSKIKETGKEAAKAAGKAALNKIAEAV | 29 | P84921 uniprot.org |
| Dermaseptin-O1 | Pithecopus oreades | GLWSTIKQKGKEAAIAAAKAAGQAALGAL | 29 | P83637 uniprot.org |
This table is interactive. Click on the headers to sort the data.
Secondary and Tertiary Conformations of Dermaseptins in Biomimetic Environments
The three-dimensional structure of this compound is highly dependent on its environment. In aqueous solutions, dermaseptins generally exist in a disordered or random coil conformation. nih.govnih.gov However, upon encountering a membrane-mimetic environment, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change. nih.govnih.gov
Circular dichroism (CD) spectroscopy studies have demonstrated that in hydrophobic or membrane-like environments, dermaseptins, including this compound, adopt a predominantly α-helical secondary structure. nih.govmedchemexpress.com For the original this compound, an α-helical content of approximately 80% has been reported in hydrophobic media, spanning residues 1-27. nih.govmedchemexpress.com This transition from a random coil to an α-helix is a critical step in its mechanism of action, allowing the peptide to partition into and disrupt the cell membrane. nih.gov The resulting α-helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces, which facilitates its interaction with the lipid bilayer. researchgate.net
The tertiary structure of this compound in a membrane-bound state has been investigated through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. NMR studies on dermaseptin analogues have shown that they lie near the surface of detergent micelles. nih.gov For example, studies on Dermaseptin B2 revealed that the Trp3 residue is buried within the micelle, close to the surface. nih.gov The structure of a Dermaseptin S4 analogue, K4-S4(1-13)a, has been determined by NMR, revealing a well-defined amphipathic helix. rcsb.org The AlphaFold database provides a predicted 3D model for this compound from P. tarsius, which also shows a distinct helical conformation. uniprot.org This spatial arrangement is crucial for its ability to perturb and permeabilize microbial membranes.
Table 2: Conformational Characteristics of Dermaseptin Peptides
| Peptide | Environment | Predominant Secondary Structure | Technique |
| This compound | Hydrophobic media | ~80% α-helix nih.govmedchemexpress.com | Circular Dichroism nih.govmedchemexpress.com |
| Dermaseptin-PS1 | Aqueous solution (10 mM NH4Ac) | Random coil (48%) and β-sheet (48%) nih.gov | Circular Dichroism nih.gov |
| Dermaseptin-PS1 | Membrane-mimetic (50% TFE) | α-helical nih.gov | Circular Dichroism nih.gov |
| Dermaseptin B2 | Aqueous solution | Unstructured nih.gov | Circular Dichroism, FTIR, NMR nih.gov |
| Dermaseptin B2 | SDS micelles | Amphipathic α-helix nih.gov | Circular Dichroism, FTIR, NMR nih.gov |
This table is interactive. You can filter the data by selecting a specific peptide or technique.
Structure-Activity Relationships in Dermaseptin Peptides
The biological activity of this compound is intrinsically linked to its primary and secondary structures. Structure-activity relationship (SAR) studies on dermaseptins have provided valuable insights into the roles of different domains of the peptide.
The N-terminal region of dermaseptins is considered essential for their antimicrobial potency. nih.govmedchemexpress.com Studies on Dermaseptin S1 have shown that the N-terminal α-helical segment spanning residues 1-18 is responsible for its antimicrobial activity. medchemexpress.com Truncation studies on other dermaseptins, such as Dermaseptin S3 and S4, have further highlighted the importance of the N-terminal domain. nih.govnih.gov Shortening the peptide chain can, in some cases, reduce activity, although some shorter analogues have been found to retain significant potency against specific microorganisms. nih.gov
The amphipathic nature of the α-helix is a key determinant of activity. The segregation of hydrophobic and hydrophilic residues allows the peptide to interact with and insert into the lipid bilayer, leading to membrane disruption. researchgate.net The cationic nature, conferred by lysine residues, facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes. nih.gov
Modifications to the primary sequence can have a profound impact on the peptide's activity and selectivity. For instance, studies on Dermaseptin S4 analogues have shown that altering the hydrophobicity and net positive charge can dramatically affect both antimicrobial and hemolytic (red blood cell-lysing) activity. researchgate.netcapes.gov.br It was found that the N-terminal domain interactions between Dermaseptin S4 monomers are responsible for its aggregation in solution, which limits its spectrum of action. researchgate.net By modifying the peptide to reduce this aggregation, it is possible to enhance its antibacterial potency while reducing its toxicity to mammalian cells. researchgate.netcapes.gov.br The this compound from P. tarsius has been reported to possess hemolytic activity. uniprot.org These findings underscore the delicate balance between the physicochemical properties of the peptide and its biological function.
Biological Efficacy of Dermaseptin 1 and Its Analogs
Broad-Spectrum Antibacterial Activity of Dermaseptins
Dermaseptins are recognized for their potent, broad-spectrum antibacterial properties, effectively targeting both Gram-positive and Gram-negative bacteria. peerj.commedchemexpress.com This wide-ranging activity is a key characteristic, making them attractive candidates for combating a variety of bacterial infections. The positively charged nature of these peptides facilitates their initial binding to the negatively charged components of bacterial cell surfaces, a critical first step in their antimicrobial action. peerj.com
Dermaseptin-1 and its analogs have shown considerable efficacy against a variety of Gram-positive bacteria. Research has documented their activity against clinically relevant pathogens such as Staphylococcus aureus and Enterococcus faecalis. asm.orgmdpi.com For instance, the analog Dermaseptin-AC exhibited a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 2 µM against both S. aureus and E. faecalis. asm.org Another analog, Dermaseptin-PH, demonstrated an MIC of 32 µM against S. aureus. mdpi.com Similarly, Dermaseptin-PS4 was effective against S. aureus with an MIC of 4 µM and against E. faecalis with an MIC of 32 µM. mdpi.com The analog DRS-O1 also showed potent activity, with an MIC of 5.7 µM against S. aureus, Streptococcus dysgalactiae, and Streptococcus uberis. uniprot.orgembrapa.br
The following table summarizes the in vitro antibacterial activity of various Dermaseptin (B158304) analogs against selected Gram-positive bacteria.
| Dermaseptin Analog | Gram-Positive Bacterium | MIC (µM) | MBC (µM) | Source |
| Dermaseptin-AC | Staphylococcus aureus | 2 | 2 | asm.org |
| Enterococcus faecalis | 2 | 2 | asm.org | |
| Dermaseptin-PH | Staphylococcus aureus | 32 | 64 | mdpi.com |
| Dermaseptin-PS4 | Staphylococcus aureus | 4 | 8 | mdpi.com |
| Enterococcus faecalis | 32 | 32 | mdpi.com | |
| DRS-O1 | Staphylococcus aureus | 5.7 | >5.7 | uniprot.orgembrapa.br |
| Streptococcus dysgalactiae | 5.7 | >5.7 | uniprot.orgembrapa.br | |
| Streptococcus uberis | 5.7 | >5.7 | uniprot.orgembrapa.br | |
| DRS-CA-1 | Staphylococcus aureus | 4 | - | peerj.com |
| DRS-DU-1 | Staphylococcus aureus | 4 | - | peerj.com |
| Dermaseptin-PS1 | Staphylococcus aureus | 10 | 100 | nih.gov |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. A hyphen (-) indicates data was not provided in the source.
The antibacterial spectrum of dermaseptins also includes significant activity against Gram-negative bacteria. peerj.commedchemexpress.com Studies have demonstrated their effectiveness against pathogens like Escherichia coli and Pseudomonas aeruginosa. For example, Dermaseptin-AC was found to have an MIC and MBC of 2 µM against E. coli, while its activity against P. aeruginosa was slightly lower, with an MIC of 4 µM and an MBC of 8 µM. asm.org Dermaseptin-PH also showed efficacy against E. coli with an MIC of 16 µM. mdpi.com The analog Dermaseptin-SS1 and its derivative 14V5K were noted to be broadly effective against Gram-negative bacteria, targeting E. coli through a membrane-disrupting mechanism. nih.govresearchgate.netnih.gov
The table below details the in vitro antibacterial activity of various Dermaseptin analogs against selected Gram-negative bacteria.
| Dermaseptin Analog | Gram-Negative Bacterium | MIC (µM) | MBC (µM) | Source |
| Dermaseptin-AC | Escherichia coli | 2 | 2 | asm.org |
| Pseudomonas aeruginosa | 4 | 8 | asm.org | |
| Klebsiella pneumoniae | 2 | 8 | asm.org | |
| Dermaseptin-PH | Escherichia coli | 16 | 16 | mdpi.com |
| Pseudomonas aeruginosa | 32 | 64 | mdpi.com | |
| Dermaseptin-PS4 | Escherichia coli | 8 | 16 | mdpi.com |
| Pseudomonas aeruginosa | 16 | 32 | mdpi.com | |
| DRS-CA-1 | Escherichia coli | 8 | - | peerj.com |
| Pseudomonas aeruginosa | 8 | - | peerj.com | |
| DRS-DU-1 | Escherichia coli | 8 | - | peerj.com |
| Pseudomonas aeruginosa | 8 | - | peerj.com | |
| Dermaseptin-PS1 | Escherichia coli | 10 | 100 | nih.gov |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. A hyphen (-) indicates data was not provided in the source.
A critical area of research is the efficacy of dermaseptins against multidrug-resistant (MDR) bacteria and their associated biofilms. Several dermaseptin analogs have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). peerj.comasm.org Dermaseptin-AC, for example, displayed an MIC and MBC of 2 µM against MRSA. asm.org Similarly, Dermaseptin-PS4 was effective against MRSA with an MIC of 8 µM. mdpi.com In vivo studies have further supported this, with Dermaseptin-AC effectively reducing MRSA in a mouse pneumonia model. asm.org
Dermaseptins also exhibit antibiofilm properties. Dermaseptin-AC was shown to inhibit the formation of MRSA biofilms at a concentration of 4 µM and could eradicate mature MRSA biofilms at 256 µM. asm.org Dermaseptin-PH also demonstrated biofilm inhibitory activity against both E. coli and S. aureus. mdpi.com Furthermore, a chimeric peptide combining a dermaseptin derivative with an RNA III-inhibiting peptide (RIP) was effective in preventing graft-associated infections by MRSA by disrupting quorum-sensing mechanisms necessary for biofilm formation. nih.govfrontiersin.org
| Dermaseptin Analog | Multidrug-Resistant Strain/Biofilm | Activity Metric | Concentration (µM) | Source |
| Dermaseptin-AC | MRSA (ATCC 43300) | MIC | 2 | asm.org |
| MRSA (ATCC 43300) | MBC | 2 | asm.org | |
| MRSA Biofilm Formation | Inhibition | 4 | asm.org | |
| Mature MRSA Biofilm | Eradication | 256 | asm.org | |
| Dermaseptin-PS4 | MRSA (ATCC BAA-1720) | MIC | 8 | mdpi.com |
| MRSA (ATCC BAA-1720) | MBC | 16 | mdpi.com | |
| MRSA Biofilm | MBIC | 8 | mdpi.com | |
| Dermaseptin-PH | MRSA (NCTC 12493) | MIC | 64 | mdpi.com |
| E. coli Biofilm | MBIC | 32 | mdpi.com | |
| S. aureus Biofilm | MBIC | 64 | mdpi.com | |
| DRS-CA-1 | MRSA | MIC | 8 | peerj.com |
| DRS-DU-1 | MRSA | MIC | 8 | peerj.com |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBIC: Minimum Biofilm Inhibitory Concentration.
Efficacy against Gram-Negative Bacteria
Antifungal and Anti-Yeast Activity of Dermaseptins
In addition to their antibacterial properties, dermaseptins exhibit potent activity against pathogenic fungi and yeasts. medchemexpress.compreprints.orgmdpi.com This broad-spectrum efficacy includes activity against clinically significant species such as Candida albicans and Aspergillus fumigatus. mdpi.comfrontiersin.org The mechanism of action is often lytic, involving disruption of the fungal cell membrane. medchemexpress.com
Several dermaseptin analogs have been evaluated for their antifungal potential. Dermaseptin-AC demonstrated an MIC and MBC of 2 µM against C. albicans. asm.org Dermaseptin-PH was also effective, with an MIC of 16 µM against this yeast. mdpi.com Dermaseptin-O1 showed high potency against several Candida species, including C. tropicalis (MIC 0.37 µM) and C. albicans (MIC 5.7 µM). uniprot.org Furthermore, Dermaseptin-S1 has been shown to not only inhibit the growth of C. albicans but also to decrease its biofilm formation and downregulate the expression of genes associated with virulence. nih.govmdpi.com
The table below presents the antifungal and anti-yeast activity of various Dermaseptin analogs.
| Dermaseptin Analog | Fungal/Yeast Species | MIC (µM) | Source |
| Dermaseptin-AC | Candida albicans | 2 | asm.org |
| Dermaseptin-PH | Candida albicans | 16 | mdpi.com |
| Dermaseptin-PS1 | Candida albicans | 100 | nih.gov |
| Dermaseptin-PS4 | Candida albicans | 32 | mdpi.com |
| DRS-O1 | Candida albicans | 5.7 | uniprot.org |
| Candida tropicalis | 0.37 | uniprot.org | |
| Candida guilliermondii | 22.9 | uniprot.org | |
| DRS-CA-1 | Candida albicans | 4 | peerj.com |
| DRS-DU-1 | Candida albicans | 4 | peerj.com |
MIC: Minimum Inhibitory Concentration.
Antiviral Activity of Dermaseptins
The biological activities of dermaseptins extend to the inhibition of certain viruses, particularly enveloped viruses. frontiersin.org Their mode of action is often proposed to involve direct interaction with the viral envelope or interference with the early stages of viral replication, such as attachment and entry into host cells. frontiersin.orgmdpi.com
Research has highlighted the antiviral potential of dermaseptins against several enveloped viruses. Dermaseptin S4 and its derivatives have demonstrated in vitro activity against Herpes Simplex Virus 1 and 2 (HSV-1, HSV-2), including acyclovir-resistant strains. frontiersin.orgfrontiersin.org The mechanism is thought to involve blocking the attachment and fusion phase of the HSV infection. mdpi.com Similarly, Dermaseptin S1 has shown activity against HSV-1 by disrupting the integrity of the virion. researchgate.net
Dermaseptin S4 has also been reported to inhibit HIV-1 infectivity in vitro, potentially by disrupting the viral particles before they can infect host cells. frontiersin.orgresearchgate.net While the activity of dermaseptins against a broad range of viruses is an area of active investigation, specific data on their efficacy against SARS-CoV-2 is limited in the current scientific literature. One study did evaluate Dermaseptin-01 against Dengue virus type 2, finding an inhibitory effect, but observed no activity against HSV-1 or Vaccinia virus in that particular study. researchgate.netunirioja.es
Activity against Non-Enveloped Viruses (e.g., Dengue virus)
This compound (DS-01) has shown notable in vitro antiviral activity against Dengue virus type 2 (DENV-2), a non-enveloped virus. unirioja.esresearchgate.net Studies have demonstrated that DS-01 can inhibit DENV-2 replication in both insect (C6/36) and mammalian (LLCMK2) cell lines. unirioja.esresearchgate.net The 50% effective concentration (EC50) of DS-01 against DENV-2 was found to be 15 µg/mL in C6/36 cells and 60 µg/mL in LLCMK2 cells. unirioja.esresearchgate.net Interestingly, DS-01 did not show significant activity against enveloped viruses like Herpes simplex virus type 1 (HSV-1) or Vaccinia virus, suggesting a specific inhibitory mechanism against DENV-2. unirioja.esresearchgate.net The cytotoxic concentration (CC50) of DS-01 was significantly higher in mammalian cells (>1000 µg/mL) compared to insect cells (105 µg/mL), indicating a favorable selectivity index for its antiviral effect in mammalian systems. unirioja.esunirioja.es
The differential activity of this compound against various viruses is thought to be related to the differences in their replication cycles and how they enter host cells. unirioja.es While some enveloped viruses fuse directly with the cell membrane, Dengue virus enters the cell through receptor-mediated endocytosis. unirioja.es
Table 1: In Vitro Antiviral Activity of this compound against Dengue Virus Type 2
| Cell Line | CC50 (µg/mL) | EC50 (µg/mL) | Selectivity Index (CC50/EC50) |
|---|---|---|---|
| C6/36 (insect) | 105 ± 3 | 15 ± 2 | 7 |
| LLCMK2 (mammalian) | >1000 | 60 ± 4 | >16.6 |
Data compiled from studies on the in vitro antiviral activity of Dermaseptin-01. unirioja.es
Interference with Viral Replication Cycle and Cellular Adsorption
The mechanism of this compound's antiviral action appears to involve interference with the early stages of the viral replication cycle. unirioja.esnih.gov Since DS-01 was added to cell cultures after the initial viral adsorption period in some studies, it is hypothesized that the peptide may interfere with viral penetration into the host cell or the subsequent release of the viral genome from the endosome. unirioja.esresearchgate.net The ability of dermaseptins to form pores or ion channels in cell membranes could disrupt these crucial early events in viral replication. unirioja.es
For other viruses like Herpes Simplex Virus (HSV), dermaseptin S4 has been shown to be most effective when administered before or during viral adsorption to target cells, suggesting it acts at the virus-cell interface. nih.gov This interference with the initial attachment of the virus to the cell surface is a key aspect of its antiviral mechanism. nih.govnih.gov Similarly, dermaseptin S4 and its derivatives have demonstrated the ability to inhibit HIV-1 infectivity by interfering with the virus's attachment to cells. nih.gov
Antiparasitic and Antiprotozoal Activities of Dermaseptins
Dermaseptins have demonstrated significant activity against a range of parasites and protozoa, making them promising candidates for the development of new antiparasitic agents. nih.govfrontiersin.orgnih.gov
Activity against Trypanosoma cruzi
Dermaseptin-01 (DS 01) and other dermaseptins, such as dermadistinctins K and L, have shown potent anti-protozoan activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov In vitro studies revealed that DS 01 at a concentration of approximately 6 µM could eliminate both trypomastigote and epimastigote forms of the parasite within two hours. nih.gov Importantly, at these effective concentrations, DS 01 showed no toxicity to mouse erythrocytes or white blood cells, highlighting its potential therapeutic value. nih.gov Other dermaseptins, DRS-SP2, DRS-SP4, and DRS-SP5, isolated from Agalychnis spurrelli, have also demonstrated the ability to lyse both extracellular and intracellular forms of T. cruzi. fao.org
Activity against Leishmania
Dermaseptin-01 has also been identified as a potent leishmanicidal agent. nih.goveurekaselect.com It has been shown to be effective against Leishmania amazonensis promastigotes, causing the death of all metacyclic promastigote cells within 45 minutes in kinetic assays. nih.govresearchgate.net The first report of antileishmanial activity for this peptide family was in 1992, where dermaseptin was found to be active against L. mexicana promastigotes. mdpi.com The mechanism of action is believed to involve the permeabilization of the parasite's cell membrane. researchgate.net
Activity against Plasmodium falciparum
Several dermaseptin derivatives, particularly those derived from dermaseptin S4, have shown significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. iiitd.edu.innih.govnih.gov The derivative K4K20-S4 was identified as a highly potent peptide with a 50% inhibitory concentration (IC50) of 0.2 µM. nih.govnih.gov The antimalarial action is rapid and is primarily mediated by the lysis of the infected red blood cells. iiitd.edu.innih.gov Some derivatives have been engineered to enhance their selectivity, killing the parasite with minimal damage to the host erythrocytes. nih.govasm.org These peptides appear to cross the host cell membrane and directly disrupt the parasite's plasma membrane. nih.govnih.gov
Table 2: Antiparasitic and Antiprotozoal Activity of Dermaseptins
| Dermaseptin/Analog | Target Organism | Key Findings | Reference(s) |
|---|---|---|---|
| Dermaseptin-01 | Trypanosoma cruzi | Elimination of parasites at ~6 µM with no host cell toxicity. | nih.gov |
| DRS-SP2, DRS-SP4, DRS-SP5 | Trypanosoma cruzi | Lysis of extracellular and intracellular forms. | fao.org |
| Dermaseptin-01 | Leishmania amazonensis | Complete killing of promastigotes in 45 minutes. | nih.gov |
| Dermaseptin | Leishmania mexicana | Active against promastigotes. | mdpi.com |
| K4K20-S4 (Dermaseptin S4 derivative) | Plasmodium falciparum | Potent activity with an IC50 of 0.2 µM. | nih.govnih.gov |
| Aminoheptanoylated K4S4(1-13) | Plasmodium falciparum | Increased antiparasitic efficiency and reduced hemolysis. | nih.gov |
Mechanisms of Action of Dermaseptin 1
Membrane-Targeting Mechanisms
The predominant mode of action for most dermaseptins involves direct interaction with and disruption of the plasma membrane of target cells. researchgate.netresearchgate.netmdpi.com These peptides are typically unstructured in aqueous solutions but adopt an alpha-helical conformation upon contact with a membrane environment. researchgate.netnih.gov This structural change is crucial for their membrane-disrupting functions. mdpi.com
Permeation and Disruption of Lipid Bilayers
A fundamental characteristic of dermaseptin (B158304) action is the permeabilization and subsequent disruption of the lipid bilayer of target cells. researchgate.netnih.gov This process leads to the leakage of cellular contents and ultimately cell death. researchgate.netoup.com The initial interaction is an electrostatic attraction between the cationic peptide and the anionic components of the microbial or cancer cell membrane. nih.gov Following this binding, the peptide inserts into the bilayer, compromising its integrity. nih.gov
The disruption of the membrane barrier has been visualized through various techniques. For instance, scanning electron microscopy of S. aureus, E. coli, and C. albicans cells treated with a dermaseptin peptide (Der-PS4) showed significant membrane damage, including irregularities, shrinkage, and blebbing on the cell surface within just 15 minutes of exposure. mdpi.com This rapid permeabilization is a hallmark of many membrane-active AMPs. mdpi.com Studies using fluorescent nuclear stains like ethidium (B1194527) bromide or SYTOX Green have confirmed that dermaseptins cause gross permeabilization of the cell membrane, allowing the influx of molecules that are normally excluded. mdpi.comasm.org
"Carpet" Model of Membrane Interaction
The "carpet" model is one of the most frequently cited mechanisms to explain the action of dermaseptins. researchgate.netresearchgate.netnih.govmdpi.comnih.gov In this model, the peptide monomers first bind to the outer surface of the target membrane, lying parallel to the lipid bilayer. nih.govlatrobe.edu.au This binding is driven primarily by electrostatic interactions. latrobe.edu.au
The peptides accumulate on the surface, forming a "carpet-like" layer. nih.govnih.gov Once a critical threshold concentration is reached, the peptides induce membrane disruption in a detergent-like manner, leading to the formation of pores or micelles and causing the membrane to lose its integrity. nih.govplos.org This mechanism does not require the peptide to form a specific, stable transmembrane channel structure. Instead, the collective action of the surface-bound peptides destabilizes the entire membrane architecture. nih.govlatrobe.edu.au Evidence from planar lipid bilayer experiments shows that dermaseptins accumulate on the exterior of a lipid bilayer until a threshold concentration triggers pore formation. nih.gov
"Barrel-Stave" Model of Pore Formation
The "barrel-stave" model is another proposed mechanism for pore formation by antimicrobial peptides, though it is described as distinct from the carpet model. plos.orghep.com.cn In this model, peptide monomers first bind to the membrane surface. latrobe.edu.auhep.com.cn After reaching a sufficient concentration, they aggregate and insert perpendicularly into the lipid bilayer. hep.com.cnresearchgate.net
The aggregated peptides arrange themselves like the staves of a barrel, with their hydrophobic regions facing outward to interact with the lipid core of the membrane and their hydrophilic regions facing inward to form the lining of an aqueous pore or channel. latrobe.edu.auhep.com.cnresearchgate.net This creates a stable, transmembrane pore that allows ions and other molecules to pass through, disrupting cellular homeostasis. qyaobio.com While this is a general model for many AMPs, some peptides may act via different mechanisms, and the "carpet" or "toroidal pore" models are more commonly associated with dermaseptin's action. nih.govnih.govacs.org
| Model | Description | Peptide Orientation | Key Feature |
| "Carpet" Model | Peptides accumulate on the membrane surface, disrupting it in a detergent-like manner once a threshold concentration is met. nih.govlatrobe.edu.au | Parallel to the membrane surface. latrobe.edu.au | Membrane micellization and destabilization. nih.govnih.gov |
| "Barrel-Stave" Model | Peptides aggregate and insert into the membrane to form a stable, barrel-shaped pore. latrobe.edu.auresearchgate.net | Perpendicular to the membrane plane. researchgate.net | Formation of a hydrophilic channel by peptide assembly. hep.com.cn |
Role of Membrane Charge and Composition in Dermaseptin-Membrane Interaction
The selectivity of dermaseptins for microbial and cancer cells over host cells is largely determined by differences in membrane charge and lipid composition. researchgate.netnih.gov Dermaseptins are generally cationic peptides, meaning they carry a net positive charge. researchgate.netnih.govoup.com This positive charge facilitates a strong electrostatic attraction to the negatively charged surfaces of bacterial and cancer cell membranes. nih.govnih.govoup.com
Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin. nih.govresearchgate.net Similarly, cancer cell membranes often have a net negative charge due to the increased expression of anionic molecules like phosphatidylserine (B164497) on their outer leaflet. nih.gov In contrast, the outer membranes of mammalian cells are typically composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine and sphingomyelin, resulting in a weaker interaction with cationic peptides. nih.govresearchgate.net
Studies have demonstrated that dermaseptins preferentially bind to and disrupt negatively charged model membranes compared to neutral, zwitterionic ones. researchgate.netresearchgate.net This preferential interaction is a key factor in their targeted cytotoxic activity. nih.govresearchgate.net
Immunomodulatory Roles of Dermaseptin 1
Modulation of Host Defense Mechanisms
Dermaseptin-1 plays a vital role in modulating host defense mechanisms by interacting with and stimulating key immune cells. nih.govuu.nl These peptides are recognized for their ability to enhance the microbicidal activities of neutrophils, which are essential first-line defenders against pathogens. nih.govnih.gov By augmenting the functions of these phagocytic cells, this compound contributes to a more robust and effective innate immune response. frontiersin.orguu.nl This modulation of host defense suggests that this compound and other related peptides could have therapeutic potential in boosting the body's natural ability to combat infections. nih.gov The interaction of dermaseptins with the host immune system is a complex process that goes beyond simple antimicrobial action, highlighting their role as multifaceted immune mediators. uu.nlresearchgate.net
Effects on Immune Cell Function
This compound has been shown to directly influence the function of various immune cells, leading to a heightened state of immune readiness and activity.
Research has demonstrated that Dermaseptin-01 can significantly increase the phagocytic capacity of macrophages. mdpi.comeurekaselect.com In a study involving macrophages from BALB/c mice, Dermaseptin-01 at concentrations ranging from 1.0 to 16 µg/mL enhanced the ability of these immune cells to engulf foreign particles. eurekaselect.com This enhancement of phagocytosis is a critical aspect of the innate immune response, as it is the primary mechanism by which pathogens and cellular debris are cleared from the body.
This compound is a potent stimulator of reactive oxygen species (ROS) production in neutrophils, a process also known as the respiratory burst. nih.govuu.nl Treatment of both rat and human polymorphonuclear leukocytes (PMNs) with this compound at concentrations of 10-100 nM resulted in a significant, approximately two-fold increase in ROS production compared to control cells. nih.gov Furthermore, at lower concentrations (1-10 nM), this compound was found to prime the respiratory burst induced by zymosan particles. nih.gov This stimulation of ROS is a crucial microbicidal mechanism used by neutrophils to kill invading pathogens. nih.govnih.gov The production of hydrogen peroxide, a key ROS, was also observed to increase in BALB/c mice macrophages when treated with Dermaseptin-01. mdpi.comeurekaselect.com
Enhancement of Phagocytic Capacity
Interactions with Inflammatory Pathways
Dermaseptins can interact with and modulate inflammatory pathways, although the effects can be complex and sometimes contradictory depending on the specific dermaseptin (B158304) and the context. While some dermaseptins can stimulate pro-inflammatory responses, others, like Dermaseptin-S4, have been observed to bind to lipopolysaccharides (LPS), which can suppress the activation of macrophages and reduce the production of inflammatory cytokines. nih.govfrontiersin.org The interaction of this compound with inflammatory pathways is linked to early signaling events, including a rapid and temporary increase in cytosolic-free calcium concentration and the activation of phospholipase D. nih.gov The ability of dermaseptins to modulate these pathways underscores their potential as therapeutic agents that can either enhance or dampen inflammatory responses as needed. nih.gov
Table of Research Findings on the Immunomodulatory Effects of this compound
| Effect | Cell Type | Dermaseptin Concentration | Observed Outcome | Reference |
|---|---|---|---|---|
| Enhancement of Phagocytic Capacity | BALB/c mice macrophages | 1.0 - 16 µg/mL | Increased phagocytosis | eurekaselect.com |
| Stimulation of ROS Production | Rat and human PMNs | 10 - 100 nM | ~2-fold increase in ROS | nih.gov |
| Priming of Respiratory Burst | Rat and human PMNs | 1 - 10 nM | Primed zymosan-induced respiratory burst | nih.gov |
| Increased Hydrogen Peroxide Production | BALB/c mice macrophages | Not specified | Increased H₂O₂ production | mdpi.comeurekaselect.com |
| Modulation of Inflammatory Pathways | Macrophages | Not specified | Can suppress LPS-induced cytokine production (Dermaseptin-S4) | nih.govfrontiersin.org |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound (DRS-S1) |
| Dermaseptin-01 |
| Dermaseptin-S4 |
| Zymosan |
| Lipopolysaccharides (LPS) |
| Hydrogen Peroxide (H₂O₂) |
Peptide Engineering and Analog Development of Dermaseptin 1
Rational Design of Dermaseptin (B158304) Analogs and Derivatives
The rational design of Dermaseptin analogs is guided by an understanding of the physicochemical properties that govern their biological activity, including amphipathicity, cationicity, and hydrophobicity. nih.govnih.gov These peptides typically form an amphipathic α-helical structure, which is crucial for their interaction with and disruption of microbial cell membranes. researchgate.netnih.gov
The design process often begins with identifying the key domains responsible for antimicrobial action. For many dermaseptins, the N-terminal helical domain is essential for their antimicrobial activity. nih.govresearchgate.net Structure-activity relationship studies have shown that modifications to optimize the length and hydrophobicity of the C-terminal domain can significantly alter the peptide's selectivity between bacterial and mammalian cells. nih.govsemanticscholar.org
Computational tools like helical wheel projections are employed to visualize the distribution of hydrophobic and hydrophilic residues, ensuring that designed analogs maintain the desired amphipathic character. mdpi.commdpi.com For instance, in the design of analogs for Dermaseptin-S4, helical wheel and helical net representations were used to analyze the impact of amino acid substitutions on the peptide's structure. mdpi.com
A common strategy involves creating truncated derivatives that retain the core antimicrobial region while potentially reducing cytotoxicity. nih.govsemanticscholar.org For example, a 19-mer truncated N-terminal derivative of Dermaseptin-PC (DMPC-19) was designed to preserve the C-terminal amide, thereby increasing the net positive charge and maintaining an intact hydrophobic face. nih.gov
The following table provides examples of rationally designed Dermaseptin analogs and their intended modifications.
| Peptide Name | Parent Peptide | Design Strategy | Reference |
| DRP-AC4a | DRP-AC4 | Increased net charge | nih.gov |
| DRP-AC4b | DRP-AC4 | Completed hydrophobic face | nih.gov |
| K4K20S4 | Dermaseptin S4 | Lysine (B10760008) substitutions to increase cationicity | nih.gov |
| K4S4(1-16) | Dermaseptin S4 | C-terminal truncation and lysine substitution | mdpi.comnih.gov |
| DMPC-19 | Dermaseptin-PC | N-terminal truncation with C-terminal amidation | nih.govsemanticscholar.org |
| DMPC-10A | Dermaseptin-PC | 10-mer derivative with optimized positive charge and enhanced hydrophobicity via cyclohexylalanine substitution | nih.govsemanticscholar.org |
| 14V5K | Dermaseptin-SS1 | Increased net charge and hydrophobicity | mdpi.com |
Strategies for Enhancing Bioactivity and Selectivity
Increasing the net positive charge of a peptide, often through the substitution of neutral or hydrophobic amino acids with cationic residues like lysine, can facilitate stronger electrostatic interactions with the negatively charged membranes of bacteria. nih.gov This enhanced binding can lead to more potent antimicrobial activity. For example, the analog DRP-AC4a, designed with an increased net charge compared to its parent peptide DRP-AC4, showed significantly increased potency against bacteria. nih.govnih.gov Similarly, the introduction of lysine residues in Dermaseptin S4 and B2 derivatives was aimed at increasing their hydrophilic properties and functional activity. nih.gov
Optimizing hydrophobicity is another critical strategy. While a certain level of hydrophobicity is necessary for membrane insertion and disruption, excessive hydrophobicity can lead to non-specific lysis of mammalian cells, such as erythrocytes. nih.gov Therefore, a balance must be struck. In some cases, enhancing the hydrophobic moment can improve antimicrobial effects. mdpi.com For instance, the analog L14 of Dermaseptin-SS1, with an enhanced hydrophobic moment, exhibited the most potent antimicrobial effect among a set of initial analogs. mdpi.com Conversely, in other instances, reducing hydrophobicity has been a key objective in the design of new analogs. nih.gov
The tendency of peptides to aggregate in aqueous solution is another parameter that can influence their activity and selectivity. mdpi.com Aggregation can sometimes be detrimental to activity. Modifications that decrease aggregation, such as the introduction of cationic amino acids or the deletion of hydrophobic domains, have been shown to be beneficial. mdpi.com For example, derivatives of Dermaseptin-S4 with reduced aggregation tendencies were found to have potential for enhanced biological activity. mdpi.com
The use of D-amino acids instead of the naturally occurring L-amino acids is another strategy to enhance stability. Peptides made of D-amino acids are resistant to degradation by proteases, which can increase their therapeutic potential. mdpi.com
The table below summarizes strategies used to enhance the bioactivity and selectivity of Dermaseptin analogs.
| Strategy | Desired Outcome | Example Analog | Reference |
| Increase Net Positive Charge | Enhanced binding to bacterial membranes | DRP-AC4a | nih.govnih.gov |
| Optimize Hydrophobicity | Balance antimicrobial activity and cytotoxicity | DMPC-10A | nih.govsemanticscholar.org |
| Reduce Aggregation | Improve biological activity | K4S4 derivatives | mdpi.com |
| D-Amino Acid Substitution | Increased stability against proteases | d-dermaseptin S4 analogs | mdpi.com |
Impact of Amino Acid Substitutions and Truncations on Dermaseptin Activity
Specific amino acid substitutions and truncations have profound and varied effects on the biological activity of Dermaseptin peptides. These modifications can alter the peptide's secondary structure, charge distribution, and hydrophobic character, which in turn influences its antimicrobial potency and selectivity.
Amino Acid Substitutions: Substituting specific residues can fine-tune the peptide's properties. For instance, replacing methionine (M) and asparagine (N) with lysine (K) in Dermaseptin S4 (to create K4K20S4) was intended to increase its positive charge. nih.gov In another example, substituting alanine (B10760859) with glycine (B1666218) at position 14 in a Dermaseptin-SS1 analog (14G) was done to decrease helicity and potentially increase structural flexibility. mdpi.com The substitution of leucine (B10760876) (L) with lysine (K) on the hydrophobic face of d-dermaseptin S4 was found to completely disrupt its α-helical structure in a benign medium, although the helical structure could be induced in a hydrophobic environment. mdpi.com
The following table details the impact of specific amino acid substitutions on Dermaseptin analogs.
| Parent Peptide | Analog | Substitution | Impact | Reference |
| Dermaseptin S4 | K4K20S4 | M4K, N20K | Increased positive charge | nih.gov |
| Dermaseptin-SS1 analog | 14G | A14G | Decreased helicity, increased flexibility | mdpi.com |
| d-dermaseptin S4 | d-dermaseptin S4 L7K | L7K | Disrupted α-helix in benign medium | mdpi.com |
| Dermaseptin-AC | DRP-AC4a | Amino acid changes to increase net charge | Significantly increased antibacterial potency | nih.govnih.gov |
| Dermaseptin-AC | DRP-AC4b | Amino acid changes to complete the hydrophobic face | Stronger binding to cancer cells | nih.gov |
Truncations: Truncating the peptide chain, either from the N-terminus or the C-terminus, is a common strategy to identify the minimal active domain and to potentially reduce cytotoxicity. Early studies on Dermaseptin-1 revealed that its N-terminal α-helical domain (residues 1-18) is responsible for its antimicrobial activity. researchgate.net Shortening the peptide from the C-terminus to create Dermaseptin-(1-29)-NH2 resulted in a slight increase in antimicrobial activity, while further deletion to create DS1(1-14)-NH2 led to a significant decrease in activity. unito.it The fragment DS1(1-15)-NH2 was identified as the minimum sequence showing antimicrobial properties comparable to the parent peptide. unito.it
In contrast, N-terminal truncations, such as creating Dermaseptin-(14-34), (16-34), and (20-34), resulted in derivatives that were devoid of antimicrobial activity. researchgate.net This highlights the crucial role of the N-terminal region. More recent studies have shown that truncated N-terminal derivatives can exhibit reduced cytotoxicity while maintaining significant antimicrobial potency. nih.govsemanticscholar.org For example, a 19-mer truncated N-terminal derivative of Dermaseptin-PC (DMPC-19) had similar antimicrobial potency to the parent peptide but with significantly decreased hemolytic effect. nih.govsemanticscholar.org
The table below illustrates the effects of truncations on Dermaseptin activity.
| Parent Peptide | Truncated Analog | Truncation Details | Impact on Activity | Reference |
| Dermaseptin S1 | DS1(1-14)-NH2 | C-terminal truncation | ~Five-fold less active than the reference peptide | unito.it |
| Dermaseptin S1 | DS1(1-15)-NH2 | C-terminal truncation | Minimum fragment with comparable activity to parent | unito.it |
| This compound | Dermaseptin-(14-34) | N-terminal truncation | Devoid of antimicrobial activity | researchgate.net |
| Dermaseptin-PC | DMPC-19 | N-terminal truncation (19-mer) | Similar antimicrobial potency, significantly decreased hemolysis | nih.govsemanticscholar.org |
| Dermaseptin S4 | K4S4(1-16) | C-terminal truncation | Resulted in a CC50 of 68.9 µg/mL | mdpi.com |
Chimeric Peptide Constructs Involving Dermaseptin Sequences
Chimeric peptides are engineered molecules that combine functional domains from two or more different parent peptides. The goal of creating these hybrids is to generate novel sequences with improved therapeutic properties, such as enhanced activity, better selectivity, or novel mechanisms of action. researchgate.net
One notable example is a chimeric peptide constructed from a 13-residue derivative of Dermaseptin S4 (DD13) and an RNA III-inhibiting peptide (RIP). nih.gov RIP is known to inhibit staphylococcal biofilm formation by interfering with quorum-sensing mechanisms. nih.gov The Dermaseptin derivative, on the other hand, acts by disrupting bacterial membranes. nih.gov The resulting chimera, DD13-RIP, was designed to possess both membrane-disrupting and quorum-sensing-inhibiting activities. nih.gov The N-terminus of the chimera was composed of the Dermaseptin derivative to maintain its α-helical structure and antimicrobial activity. nih.gov This chimeric construct demonstrated efficacy in preventing staphylococcal infections in a rat graft infection model. nih.gov
Another approach involves the hybridization of sequences from different active peptides to tune their physicochemical properties and biological function. researchgate.net This strategy aims to abolish toxicity towards human cells while enhancing antimicrobial activity. researchgate.net For instance, three chimeric antimicrobial peptides were designed from pandinin-2, ascaphin-8, and maximin-3. researchgate.net While not directly involving this compound, this research highlights the principle of creating chimeras to improve therapeutic indices. researchgate.net
The development of chimeric peptides also extends to applications beyond antimicrobial activity. For example, a chimeric peptide was designed for chloroplast-targeted ROS scavenging in plants by fusing a cell-penetrating peptide with a chloroplast-targeting peptide. kyoto-u.ac.jp Although this example is from a different field, it underscores the versatility of the chimeric peptide approach.
In the context of antimicrobial peptides, the fusion of different functional units holds promise for creating next-generation therapeutics that can overcome the limitations of natural peptides.
Biotechnological Production and Methodologies for Dermaseptin 1 Research
Extraction and Purification from Natural Sources
Dermaseptin-1, a potent antimicrobial peptide, is naturally found in the skin secretions of frogs from the Phyllomedusinae subfamily. nih.govfrontiersin.org The primary method for obtaining this peptide from its natural source involves a multi-step process that begins with the collection of skin secretions, followed by purification to isolate the specific peptide.
The process typically starts with mild electrical stimulation of the granular glands on the frog's dorsal skin to induce the release of secretions. embrapa.br This crude secretion is a complex mixture of various bioactive molecules. To isolate this compound, the secretion is first lyophilized (freeze-dried) and then redissolved in a suitable solvent, often a trifluoroacetic acid (TFA)/water mixture. nih.gov The clarified supernatant is then subjected to a series of chromatographic techniques. nih.gov
A common purification protocol involves:
Molecular Sieve Filtration: This initial step separates molecules based on their size. nih.gov
Ion-Exchange Chromatography: This technique separates peptides based on their net charge. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a crucial and highly effective step for purifying peptides like this compound. The lyophilized crude secretion is injected into an RP-HPLC system, typically with a C18 column. nih.govnih.govmdpi.com A gradient of an organic solvent, such as acetonitrile (B52724) in water with a small amount of TFA, is used to elute the bound components. nih.govmdpi.com The peptides are separated based on their hydrophobicity. Fractions are collected at regular intervals and monitored by UV absorbance at 214 nm, which is characteristic of the peptide bond. nih.govmdpi.com
The collected fractions are then analyzed to identify those containing this compound. This is often achieved using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry , which determines the molecular mass of the peptides in each fraction. nih.govmdpi.com The primary structure of the identified peptide is then confirmed using techniques like Edman degradation or tandem mass spectrometry (MS/MS) fragmentation sequencing. nih.govmdpi.com
Chemical Synthesis Techniques for Dermaseptin (B158304) Peptides
Once the amino acid sequence of this compound is determined, chemical synthesis provides a reliable and scalable method for producing the peptide for research purposes. mdpi.com This approach allows for the production of large quantities of pure peptide and also facilitates the creation of synthetic analogues with modified properties. nih.gov The most common method for synthesizing Dermaseptin peptides is Solid-Phase Peptide Synthesis (SPPS) . nih.govfrontiersin.org
SPPS, particularly using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry , is a widely adopted technique. nih.govfrontiersin.org The synthesis is often performed using an automated peptide synthesizer. nih.govfrontiersin.org The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). mdpi.com
The key steps in Fmoc-based SPPS for this compound include:
Resin Preparation: The synthesis starts with a resin, such as Rink amide MBHA resin, which will result in a C-terminally amidated peptide, a common feature of many naturally occurring dermaseptins. mdpi.com
Amino Acid Coupling: The C-terminal amino acid is attached to the resin. Subsequent Fmoc-protected amino acids are then added one by one in the desired sequence.
Deprotection: After each coupling step, the Fmoc protecting group on the N-terminus of the newly added amino acid is removed.
Cleavage and Deprotection: Once the entire peptide chain is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a "cleavage cocktail" containing strong acids like trifluoroacetic acid (TFA) and scavengers such as thioanisole (B89551) and 1,2-ethanedithiol. frontiersin.org
After cleavage, the crude synthetic peptide is purified, most commonly by RP-HPLC , to achieve a high degree of purity (often >95%). nih.gov The identity and purity of the synthetic this compound are then confirmed by analytical techniques such as MALDI-TOF mass spectrometry and sometimes MS/MS fragmentation. nih.govfrontiersin.orgmdpi.com
Recombinant Expression Systems for Dermaseptin Production
While chemical synthesis is effective, for larger-scale production, recombinant DNA technology offers an alternative and potentially more cost-effective approach. This involves introducing the gene encoding this compound into a host organism, which then produces the peptide.
A common strategy involves constructing a cDNA library from the mRNA isolated from the frog's skin secretion. nih.govmdpi.com The gene encoding the this compound precursor is identified and cloned. This cDNA can then be inserted into an expression vector and introduced into a suitable host system.
Escherichia coli (E. coli) is a frequently used host for recombinant protein production due to its rapid growth and well-understood genetics. However, the expression of small, cationic peptides like this compound can sometimes be toxic to the host cells. To circumvent this, this compound is often expressed as a fusion protein, where it is linked to a larger, more stable protein partner. This fusion protein can accumulate in the cell without causing harm. After purification of the fusion protein, a specific cleavage step is required to release the active this compound peptide.
Advanced Methodologies for Studying this compound Function
A variety of sophisticated techniques are employed to elucidate the structure, membrane interactions, and biological effects of this compound.
Spectroscopic Techniques for Conformation and Membrane Interaction Analysis (e.g., CD, FTIR, NMR, Fluorescence Spectroscopy)
These techniques provide insights into the secondary structure of this compound and how it changes upon interacting with membranes.
Circular Dichroism (CD) Spectroscopy: CD is widely used to determine the secondary structure of peptides in different environments. nih.govembrapa.br In an aqueous solution, Dermaseptin peptides typically exhibit a random coil conformation. nih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE)/water mixtures or sodium dodecyl sulfate (B86663) (SDS) micelles, they adopt a predominantly α-helical structure. nih.govnih.govmedchemexpress.com CD spectra of this compound in hydrophobic media show a high α-helical content, which is a key feature of its mechanism of action. nih.govmedchemexpress.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the secondary structure and orientation of the peptide within a lipid bilayer. researchgate.net It can complement CD data by confirming the α-helical conformation of membrane-bound this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution or in membrane-like environments. rcsb.orgnih.gov 2D-NMR studies have been used to define the well-defined amphipathic helical structure of dermaseptin analogues in the presence of dodecylphosphocholine (B1670865) micelles. researchgate.netrcsb.org Solid-state NMR can also provide details on the peptide's orientation and dynamics within lipid membranes. nih.gov
Fluorescence Spectroscopy: This technique is used to study the binding of this compound to lipid membranes and the subsequent changes in the membrane's properties. Fluorescently labeled Dermaseptin analogues, for instance with NBD (7-nitrobenz-2-oxa-1,3-diazole), are used to monitor their interaction with phospholipid vesicles. acs.orgnih.gov A blue shift in the fluorescence emission spectrum upon binding indicates the movement of the fluorescent probe into a more nonpolar environment, confirming membrane insertion. nih.gov Assays measuring the release of entrapped fluorescent dyes like calcein (B42510) from vesicles can quantify the peptide's ability to permeabilize membranes. acs.org
Microscopic Techniques for Cellular and Morphological Effects (e.g., AFM, Confocal Microscopy, SEM)
Microscopy techniques allow for the direct visualization of the morphological changes induced by this compound on target cells and membranes.
Atomic Force Microscopy (AFM): AFM provides high-resolution, three-dimensional images of surfaces. It has been used to directly visualize the effects of dermaseptin derivatives on the outer membrane of bacteria like Acinetobacter baumannii. nih.govnih.gov These studies have revealed significant alterations in cell surface morphology and integrity following peptide treatment, suggesting membrane disruption as the mechanism of action. nih.govresearchgate.net AFM can also be used to study peptide-induced changes in supported lipid bilayers, such as thinning or pore formation. ucl.ac.uk
Confocal Microscopy: Immunofluorescence imaging using confocal microscopy can be employed to observe the destructive effects of dermaseptin peptides on the morphology of cancer cells. frontiersin.org By staining cellular components, it's possible to visualize changes in cell shape, loss of cell-cell contact, and nuclear morphology following peptide treatment.
Scanning Electron Microscopy (SEM): SEM provides detailed images of the surface topography of cells. It has been used to show the morphological changes in parasites like Leishmania after treatment with Dermaseptin 01, revealing membrane disruption and altered cell shape. researchgate.net
In Vitro Cell-Based Assays for Biological Activity Assessment (e.g., MTT, SYTOX Green, LDH, Flow Cytometry)
A variety of cell-based assays are used to quantify the biological activities of this compound, such as its antimicrobial, cytotoxic, and membrane-permeabilizing effects.
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and proliferation. nih.govfrontiersin.org It measures the metabolic activity of cells, which is typically reduced in the presence of a cytotoxic agent. This assay is widely used to determine the anti-proliferative effects of dermaseptin peptides on various cancer cell lines and to assess their cytotoxicity against normal mammalian cells. frontiersin.orgnih.govpeerj.com
SYTOX Green Assay: The SYTOX Green assay is used to assess membrane permeability. mdpi.commdpi.comnih.gov SYTOX Green is a fluorescent dye that cannot cross the intact membrane of live cells. However, when the membrane is compromised by a peptide like this compound, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence. mdpi.comnih.gov This provides a direct measure of membrane permeabilization in both bacterial and cancer cells. mdpi.comnih.gov
Lactate Dehydrogenase (LDH) Assay: The LDH assay is another method to quantify cytotoxicity by measuring membrane integrity. nih.govfrontiersin.org Lactate dehydrogenase is a cytosolic enzyme that is released into the surrounding medium when the cell membrane is damaged. frontiersin.org Measuring the amount of LDH released from cells treated with this compound provides a quantitative measure of its lytic activity on cell membranes. frontiersin.orgnih.govmdpi.com
Flow Cytometry: Flow cytometry can be used for a multi-parametric analysis of cell populations after treatment with this compound. It can be combined with various fluorescent probes to simultaneously measure cell viability, membrane potential changes, apoptosis, and other cellular parameters, providing a more detailed understanding of the peptide's mechanism of action.
Table of Research Findings:
| Technique | Application for this compound Research | Key Findings |
|---|---|---|
| RP-HPLC | Purification of natural and synthetic peptides. | Allows for the isolation of highly pure this compound from complex mixtures. nih.govnih.govmdpi.com |
| MALDI-TOF MS | Molecular mass determination and confirmation of identity. | Confirms the correct molecular weight of isolated or synthesized this compound. nih.govmdpi.com |
| SPPS | Chemical synthesis of this compound and its analogues. | Enables the production of sufficient quantities of pure peptide for research. nih.govnih.govfrontiersin.org |
| CD Spectroscopy | Secondary structure analysis. | This compound is unstructured in water but adopts an α-helical conformation in membrane-mimicking environments. nih.govnih.govmedchemexpress.com |
| Fluorescence | Membrane binding and permeabilization studies. | Demonstrates preferential binding and permeabilization of membranes, particularly those with negative charges. acs.orgnih.gov |
| AFM | Visualization of morphological changes on cell surfaces. | Reveals peptide-induced membrane disruption and surface alterations on bacteria and parasites. nih.govresearchgate.net |
| MTT Assay | Assessment of cell viability and anti-proliferative activity. | Quantifies the cytotoxic effects of this compound on cancer cells. frontiersin.orgnih.gov |
| SYTOX Green | Measurement of membrane permeability. | Shows that this compound compromises the integrity of the cell membrane. mdpi.commdpi.com |
| LDH Assay | Quantification of cytotoxicity via membrane damage. | Confirms that this compound causes cell lysis by disrupting the plasma membrane. nih.govfrontiersin.org |
In Silico Modeling and Molecular Docking Studies
Computational methods, including in silico modeling and molecular docking, are pivotal in elucidating the structural and functional aspects of this compound and its analogues. These techniques provide molecular-level insights into the peptide's conformation, its interaction with target membranes, and the potential mechanisms underlying its antimicrobial activity.
Molecular dynamics (MD) simulations have been employed to study subsequences of Dermaseptin 1 (DS1). nih.gov For instance, simulations can be run using software like Gromacs, employing stages such as energy minimization, NVT (constant number of particles, volume, and temperature) ensemble simulations, and NPT (constant number of particles, pressure, and temperature) ensemble simulations to equilibrate the system before the final production MD run. nih.gov Such studies help in understanding the conformational stability and behavior of the peptide in specific environments. nih.gov
Molecular docking is another critical computational tool used to predict the binding orientation and affinity of a peptide to a target molecule, such as a microbial enzyme or a membrane receptor. ui.ac.idwum.edu.pknih.gov Studies on dermaseptin-related peptides have utilized docking to investigate their interactions with microbial cell membranes and essential enzymes. nih.gov This approach helps to hypothesize the mechanism of action, suggesting whether the peptide acts by inhibiting key enzymatic pathways or through direct cell lysis. nih.gov For example, docking simulations involving dermaseptin derivatives and viral proteins have been performed to assess binding affinity, often reported as binding free energy values (e.g., in kJ/mol). ui.ac.idui.ac.id While not specific to this compound's antibacterial action, these studies highlight the methodological approach. Software such as Autodock, HADDOCK 2.2, and UCSF Chimera are commonly used for these analyses. wum.edu.pkresearchgate.net
The general workflow for these computational studies involves several key steps:
Peptide and Target Preparation : Three-dimensional structures of the dermaseptin peptide are modeled, often using servers like PEP-FOLD. ui.ac.id Target structures, such as microbial proteins, are obtained from databases like the Protein Data Bank (PDB). ui.ac.id
Simulation/Docking : MD simulations or docking calculations are performed using specialized software. nih.govwum.edu.pk
Analysis : The results are analyzed to determine physicochemical properties, secondary structure, binding energies, and specific molecular interactions (e.g., hydrogen bonds) between the peptide and its target. ui.ac.idnih.gov
These in silico approaches are instrumental in the rational design of new dermaseptin analogues with potentially enhanced activity or specificity, guiding further experimental validation. mdpi.comminciencias.gov.co
Membrane Model Systems (e.g., Liposomes, Phospholipid Monolayers, SUV)
To investigate the mechanisms of membrane disruption by this compound, researchers extensively use artificial membrane model systems. These systems mimic the lipid composition of target cell membranes and allow for detailed biophysical characterization of peptide-lipid interactions. Common models include liposomes, phospholipid monolayers, and small unilamellar vesicles (SUVs).
Phospholipid Monolayers
Langmuir monolayers are a powerful tool for studying the insertion of peptides into lipid membranes. researchgate.netplos.org In this technique, a single layer of phospholipid molecules is spread at the air-water interface. The injection of this compound into the aqueous subphase and the subsequent changes in surface pressure are monitored to quantify the peptide's ability to penetrate the monolayer. researchgate.netnih.gov
Studies on Dermaseptin 01 (DS 01) have shown that its interaction is highly dependent on the lipid composition of the monolayer. researchgate.netnih.gov The peptide interacts weakly with monolayers composed of zwitterionic (neutral) phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC). researchgate.netnih.gov In contrast, interactions are significantly stronger with negatively charged (anionic) phospholipids, such as dipalmitoylphosphatidylglycerol (B1197311) (DPPG). researchgate.netnih.gov At sufficient peptide concentrations, DS 01 causes a considerable expansion of DPPG monolayers, indicating that the peptide remains incorporated within the lipid layer even at high surface pressures. researchgate.net This preferential interaction with anionic lipids is a key factor in its selectivity for microbial membranes, which are typically rich in such lipids. researchgate.nettcdb.org
| Parameter | DPPC (Zwitterionic) Monolayer | DPPG (Anionic) Monolayer | LRE-La (Natural Extract) Monolayer |
| DS 01 Interaction | Weak, peptide likely expelled at high pressure. researchgate.net | Strong, peptide remains incorporated in the monolayer. researchgate.netnih.gov | Strong, peptide remains incorporated in the monolayer. researchgate.netnih.gov |
| Monolayer Expansion | Minimal, returns to original area. researchgate.netnih.gov | Considerable expansion observed. researchgate.netnih.gov | Expansion observed, indicating peptide insertion. researchgate.net |
This table summarizes the interaction of Dermaseptin 01 (DS 01) with different phospholipid monolayers. LRE-La refers to a lipid-rich extract from Leishmania amazonensis.
Liposomes and Small Unilamellar Vesicles (SUV)
Liposomes are spherical vesicles composed of one or more phospholipid bilayers, enclosing an aqueous core. researchgate.net They are classified by size and lamellarity into categories such as small unilamellar vesicles (SUVs; 20-100 nm), large unilamellar vesicles (LUVs), and multilamellar vesicles (MLVs). researchgate.net These models are used to assess peptide binding, insertion, and membrane permeabilization. nih.govuniprot.org
Research using fluorescently labeled Dermaseptin has demonstrated its binding to SUVs. nih.govacs.org Titrations with SUVs composed of zwitterionic or acidic phospholipids yielded different surface partition constants, with a much higher affinity observed for the acidic vesicles ((2.8 ± 0.3) x 10⁴ M⁻¹) compared to zwitterionic ones ((0.66 ± 0.06) x 10⁴ M⁻¹). nih.gov This confirms the findings from monolayer experiments regarding lipid selectivity. researchgate.netnih.gov
The ability of this compound to disrupt membrane integrity is often measured by the release of encapsulated fluorescent dyes, such as calcein, from the liposomes. nih.govacs.org The peptide's binding and subsequent aggregation within the membrane of acidic vesicles leads to the permeation of the bilayer, causing the entrapped contents to leak out. nih.govacs.org Furthermore, studies with derivatives have shown that the ability to permeabilize membranes can be modulated by adding zwitterionic SUVs (composed of DPPC), which can interfere with the peptide's interaction with bacterial cells. nih.gov Liposomal formulations are also being explored to enhance the therapeutic properties of dermaseptin peptides, for instance, by creating pH-sensitive liposomes that preferentially release the peptide in the acidic microenvironment of tumors. theiet.orgnih.gov
| Model System | Technique/Assay | Key Finding |
| SUVs | Fluorescence Spectroscopy (NBD-labeled Dermaseptin) | Binding affinity is ~4-fold higher for acidic phospholipids than for zwitterionic ones. nih.gov |
| SUVs | Calcein Release Assay | Dermaseptin induces leakage from vesicles composed of acidic phospholipids, demonstrating membrane permeabilization. nih.govacs.org |
| Model Bilayers | Surface Plasmon Resonance | Binding proceeds via a two-stage mechanism: initial adhesion followed by insertion into the bilayer. nih.gov |
| SUVs (DPPC) | Membrane Permeabilization Assay | Presence of zwitterionic vesicles can decrease the peptide's disruptive effect on bacterial membranes. nih.gov |
This table presents key findings from studies using liposomes and small unilamellar vesicles (SUVs) to investigate this compound and its analogues.
Potential Applications and Future Research Directions
Role of Dermaseptins in Addressing Antimicrobial Resistance Challenges
Dermaseptins, including Dermaseptin-1, represent a promising class of molecules in the fight against antimicrobial resistance. Their potential stems from a unique mechanism of action that differs significantly from most conventional antibiotics. The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, rendering many standard treatments ineffective. mdpi.comnih.govresearchgate.netnih.gov Dermaseptins offer a potential alternative due to their potent, broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and yeasts. mdpi.comfrontiersin.orgmdpi.comnih.govmdpi.com
The primary mechanism by which dermaseptins exert their antimicrobial effect is through the disruption of microbial cell membranes. smolecule.comasm.org These peptides are typically cationic, meaning they carry a positive charge. This allows them to preferentially interact with the negatively charged components of bacterial membranes. asm.org This interaction leads to membrane permeabilization and disruption, causing leakage of cellular contents and ultimately, cell death. smolecule.comasm.org This physical disruption is a difficult mechanism for bacteria to develop resistance against, especially when compared to the specific enzyme-targeting mechanisms of many traditional antibiotics. mdpi.comasm.org
Research has demonstrated the efficacy of various dermaseptin (B158304) family members against clinically relevant pathogens. For instance, derivatives of Dermaseptin-S4 have shown activity against Staphylococcus aureus (including MRSA) and Pseudomonas aeruginosa, even in biofilm formations. nih.gov Dermaseptin-AC also exhibited strong broad-spectrum antibacterial activity with MIC values between 2-4 μM against several bacterial strains. asm.org The ability to eradicate bacteria within biofilms is particularly significant, as biofilms are notoriously resistant to conventional antibiotics. asm.org Furthermore, some dermaseptins have been shown to work synergistically with existing antibiotics, potentially revitalizing the efficacy of older drugs. asm.org
Expanding Therapeutic Potential of Dermaseptins Beyond Infection (e.g., Anticancer)
The therapeutic potential of the dermaseptin family of peptides extends beyond their antimicrobial properties, with a growing body of research highlighting their significant anticancer activities. frontiersin.orgnih.govsmolecule.comfigshare.com Like their interaction with microbial membranes, the anticancer effect is often attributed to their ability to selectively target and disrupt the membranes of cancer cells. mdpi.comsmolecule.com Cancer cell membranes frequently have a higher-than-normal surface exposure of negatively charged molecules, such as phosphatidylserine (B164497), making them susceptible to the cationic nature of dermaseptins, while leaving normal, zwitterionic mammalian cell membranes relatively unaffected. smolecule.comasm.org
Studies have shown that various dermaseptins can inhibit the proliferation of a wide range of cancer cell lines. mdpi.com The mechanism of action appears to be concentration-dependent. At higher concentrations, dermaseptins can cause rapid cell death through necrosis by directly lysing the cell membrane. frontiersin.orgnih.gov At lower, non-lytic concentrations, they can induce apoptosis (programmed cell death) through pathways that may involve the disruption of the mitochondrial membrane. smolecule.comnih.govnih.gov
For example, Dermaseptin-B2 has demonstrated dose-dependent growth inhibition of prostate adenocarcinoma and some pancreatic cancer cell lines. nih.gov A novel peptide, Dermaseptin-PS1, was found to disrupt the cell membranes of human glioblastoma U-251 MG cells at concentrations of 10⁻⁵ M and above, but induced apoptosis via a mitochondrial-related pathway at a lower concentration of 10⁻⁶ M. nih.govnih.gov This dual mechanism suggests a sophisticated potential for therapeutic application. Other members, such as Dermaseptin-PD-1 and Dermaseptin-PD-2, have also shown inhibitory effects on human cancer cell lines, including lung (H157), prostate (PC-3), and neuronal glioblastoma (U251 MG), often with low hemolytic activity, indicating a degree of selectivity. spandidos-publications.commdpi.com
Table 1: Anticancer Activity of Various Dermaseptin Peptides
| Dermaseptin Peptide | Source Organism | Affected Cancer Cell Lines | Observed Effect | Reference |
|---|---|---|---|---|
| Dermaseptin-B2 | Phyllomedusa bicolor | Prostate adenocarcinoma (PC-3), Pancreatic | Inhibits proliferation and colony formation | nih.govspandidos-publications.com |
| Dermaseptin-B3 | Phyllomedusa bicolor | Breast cancer (MCF-7) | Inhibits thymidine (B127349) incorporation | mdpi.com |
| Dermaseptin-PS1 | Phyllomedusa sauvagei | Glioblastoma (U-251 MG) | Induces apoptosis at low concentrations, disrupts membrane at high concentrations | nih.govnih.gov |
| Dermaseptin-PD-1 & PD-2 | Pachymedusa dacnicolor | Lung (H157), Prostate (PC-3), Glioblastoma (U251 MG) | Inhibits cell growth | spandidos-publications.commdpi.com |
| Dermaseptin-PH | Pithecopus hypochondrialis | Breast (MCF-7, MDA-MB-435S), Lung (H157), Glioblastoma (U251MG), Prostate (PC-3) | Broad-spectrum anticancer activity | mdpi.com |
| DRS-DU-1 | Callimedusa duellmani | Lung (H157), Prostate (PC-3) | Selective cytotoxicity | peerj.com |
| Dermaseptin-SS1 | Phyllomedusa tarsius | Lung cancer cell lines | Significant antiproliferative activity | mdpi.comresearchgate.net |
Integration of Dermaseptins into Advanced Delivery Systems and Nanotechnology
To enhance the therapeutic potential and overcome potential limitations of peptides like this compound, researchers are exploring their integration into advanced drug delivery systems and nanotechnology platforms. mdpi.com These technologies aim to improve peptide stability, bioavailability, and target specificity.
One promising approach involves immobilizing dermaseptins onto nanostructured materials. A study successfully developed a nanostructured film by immobilizing Dermaseptin 01 onto palygorskite, a type of clay mineral, using a layer-by-layer self-assembly technique. researchgate.netcambridge.org The resulting bioactive film retained the intrinsic properties of the peptide, with the palygorskite serving as an excellent support that increased the concentration and availability of Dermaseptin 01. researchgate.netcambridge.org Such films could be explored for applications like antimicrobial coatings on medical devices or as biosensors. researchgate.netcambridge.org
Another strategy involves the use of nanoparticles as carriers. For instance, Dermaseptin-B2 has been loaded onto alginate nanoparticles. mdpi.com This formulation demonstrated enhanced antibacterial activity compared to the free peptide. The anionic alginate nanoparticles likely interact electrostatically with the cationic dermaseptin, creating a delivery system that can effectively transport the peptide to the bacterial membrane. mdpi.com The use of biodegradable and biocompatible polymers like alginate is advantageous for developing new therapeutic formulations. mdpi.com These nanotechnology-based systems can protect the peptide from degradation, control its release, and potentially reduce the required therapeutic dose, thereby minimizing potential side effects. biomedpharmajournal.org
Future Research Avenues for Comprehensive Understanding of this compound
Despite the promising data, a comprehensive understanding of this compound and its relatives requires further investigation. Future research should be directed toward several key areas to bridge existing knowledge gaps and facilitate their potential clinical translation. nih.govresearchgate.net
A primary focus should be the further elucidation of their precise mechanisms of action. nih.govfigshare.comresearchgate.net While membrane disruption is accepted as a key element, the specific steps involved and how they differ between various microbial species and cancer cell types are not fully delineated. asm.org Investigating potential intracellular targets after membrane translocation could reveal additional mechanisms and opportunities for therapeutic enhancement. asm.org For anticancer applications, more in-depth studies are needed to understand the signaling pathways involved in apoptosis induction at sub-lytic concentrations. nih.govnih.gov
Structure-activity relationship (SAR) studies are also crucial. Understanding how specific amino acid sequences, charge, amphipathicity, and helicity of different dermaseptins correlate with their antimicrobial potency, cancer cell selectivity, and hemolytic activity is essential for designing new, more effective, and safer synthetic analogues. mdpi.compeerj.com
Furthermore, while many in vitro studies have demonstrated efficacy, there is a notable lack of in vivo animal experiments and human clinical trials. frontiersin.orgnih.govresearchgate.net Future research must move towards well-designed in vivo studies to assess the efficacy, pharmacokinetics, and safety of dermaseptins in a physiological context. This will be a critical step in evaluating their true therapeutic applicability in treating infections and cancer in humans. nih.govresearchgate.net Addressing these research gaps will be fundamental to unlocking the full potential of dermaseptins as a next-generation therapeutic agent.
Q & A
Basic Research Questions
Q. What are the primary mechanisms underlying Dermaseptin-1’s antimicrobial activity, and how can they be experimentally validated?
- Methodological Answer : To investigate this compound’s mechanism, employ surface plasmon resonance (SPR) to quantify peptide-membrane binding kinetics. Use model lipid bilayers mimicking pathogen membranes (e.g., anionic phospholipids) to assess adhesion and insertion phases. Validate findings via proteolytic cleavage assays (e.g., using trypsin on RBC-bound peptides) to distinguish superficial vs. bilayer-inserted states . Cytotoxicity assays (e.g., hemolysis or fungal viability tests) should correlate binding parameters (e.g., insertion affinity) with biological activity .
Q. Which structural features of this compound are critical for its function, and how can structure-activity relationships (SAR) be systematically studied?
- Methodological Answer : Design truncated or residue-substituted analogues (e.g., 16-mer, 13-mer, or K⁴K²⁰-S4 derivatives) and compare their membrane-binding kinetics (via SPR) and cytotoxicity. Focus on cationic residues (e.g., lysine) and amphipathic helices. Use circular dichroism (CD) to confirm secondary structure in membrane-mimetic environments. Corrogate reduced cytotoxicity in truncated peptides with diminished insertion affinity .
Q. What standardized assays are recommended for evaluating this compound’s efficacy across diverse microbial targets?
- Methodological Answer : Utilize broth microdilution assays (CLSI guidelines) to determine MIC/MBC against bacteria (e.g., E. coli) and fungi (e.g., Candida spp.). For mechanistic insights, combine with membrane depolarization assays (diSC₃-5 dye) and confocal microscopy to visualize membrane disruption. Include cytotoxicity controls (e.g., hemolysis assays) to assess therapeutic index .
Advanced Research Questions
Q. How can contradictions in reported data on this compound’s membrane interaction dynamics be resolved?
- Methodological Answer : Apply two-stage binding models (adhesion vs. insertion) using SPR-derived kinetic constants (e.g., kₐ, k_d). Compare experimental conditions (e.g., lipid composition, ionic strength) that may bias results toward superficial binding. Reconcile discrepancies by standardizing bilayer models and validating with orthogonal techniques (e.g., fluorescence quenching or neutron reflectometry) .
Q. What experimental strategies optimize this compound’s therapeutic index while balancing antimicrobial potency and host cytotoxicity?
- Methodological Answer : Systematically modify peptide charge (via lysine substitutions) and hydrophobicity to enhance pathogen-specific binding. Use SPR-derived insertion affinity constants (K_insert) as a predictive metric for cytotoxicity. Validate in co-culture models (e.g., human cells + pathogens) and leverage molecular dynamics simulations to refine designs .
Q. How can researchers address variability in this compound’s activity under physiological conditions (e.g., serum proteins, pH)?
- Methodological Answer : Conduct serum stability assays (e.g., incubation with human serum) and measure residual activity via time-kill curves. Use isothermal titration calorimetry (ITC) to quantify peptide-serum protein interactions. Adjust experimental buffers to physiological pH/salt concentrations and compare with idealized in vitro conditions .
Q. What frameworks guide the design of robust in vivo studies for this compound-derived therapeutics?
- Methodological Answer : Adopt PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For murine models, define infection sites (e.g., subcutaneous abscesses), dosage regimens, and toxicity endpoints (e.g., renal/hepatic markers). Include pharmacokinetic analyses (e.g., plasma half-life via LC-MS) .
Methodological Considerations for Data Analysis and Reporting
- Data Contradiction Analysis : Use iterative qualitative analysis (e.g., triangulating SPR, cytotoxicity, and proteolytic data) to resolve conflicts. Highlight contextual factors (e.g., lipid composition) in meta-analyses .
- Reproducibility : Document lipid bilayer preparation protocols, peptide purity (>95% via HPLC), and assay conditions (temperature, agitation) in detail .
- Statistical Rigor : Apply mixed-effects models to account for batch variability in antimicrobial assays. Report effect sizes (e.g., Cohen’s d) for cytotoxicity comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
